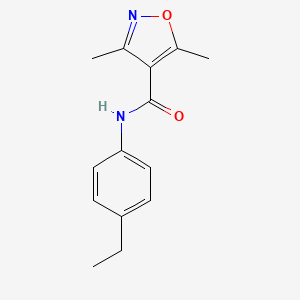

N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole derivatives are an important class of heterocyclic compounds, showing a wide range of biological and chemical properties. They are of significant interest in medicinal chemistry due to their pharmacological activities.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cyclization reactions involving hydroxylamine and β-dicarbonyl compounds or through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes. The specific synthesis pathway for "N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" would likely involve the construction of the isoxazole ring followed by functionalization to introduce the ethylphenyl and dimethyl groups.

Molecular Structure Analysis

Isoxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The structure of such compounds can be elucidated using techniques such as X-ray crystallography, which provides information on the molecular geometry, crystal system, and intermolecular interactions. The electronic structure can be explored through spectroscopic methods and theoretical calculations, providing insight into the compound's reactivity and properties.

Chemical Reactions and Properties

Isoxazole derivatives undergo a variety of chemical reactions, including electrophilic substitution at the 3, 4, or 5 positions of the ring, depending on the substituents' nature and position. They can also participate in cycloaddition reactions, serving as dipolarophiles. The specific reactions and properties of "N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" would depend on the substituents' electronic and steric effects.

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the ring. Compounds with bulky or highly electronegative substituents might exhibit different solubility patterns and thermal stability compared to their simpler counterparts.

Chemical Properties Analysis

The chemical behavior of isoxazole derivatives is significantly impacted by the isoxazole ring's electronic structure, as well as the substituents attached to it. These compounds can show varied biological activity, including herbicidal, anti-tumor, and anti-inflammatory effects, depending on their specific chemical structure.

- Synthesis and properties of isoxazole derivatives: (Liang Fu-b, 2014), (Ju Liu et al., 2016).

- Molecular structure analysis and chemical reactions: (G. Yu et al., 2009), (A. Saeed et al., 2015).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-11-5-7-12(8-6-11)15-14(17)13-9(2)16-18-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAZZLQTWKSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)

![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)

![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)

![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)

![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)

![3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617985.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride](/img/structure/B5617986.png)